![molecular formula C14H22NO3+ B051118 [(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium CAS No. 119626-06-1](/img/structure/B51118.png)
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium” is a chiral molecule with a molecular formula of C14H22NO3+. The compound’s name indicates that it has a hydroxy group, a phenyl group, and a tert-butoxycarbonyl group attached to a propan-2-yl group. The (1R,2S) designation refers to the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog rules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions with benzaldehyde and nitroethane in the presence of an amine catalyst . The resulting product includes at least 50% of the (1R,2S) stereoisomer .Molecular Structure Analysis
The compound’s structure is determined by its absolute configuration, which is designated as (1R,2S). This means that the compound has a specific three-dimensional arrangement of atoms in space . The R/S nomenclature is used to unambiguously assign the handedness of molecules .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its chiral nature. Enantiomers and diastereomers, which are two types of stereoisomers, can have different chemical behaviors . For instance, all S stereocenters in one molecule are R’s in its enantiomer, and vice versa .Propiedades
IUPAC Name |
[(2S,3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-1-phenylbutan-2-yl]azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/p+1/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFEPDHSLWUED-NWDGAFQWSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)[NH3+])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427327 |
Source


|
| Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium | |
CAS RN |
119626-06-1 |
Source


|
| Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


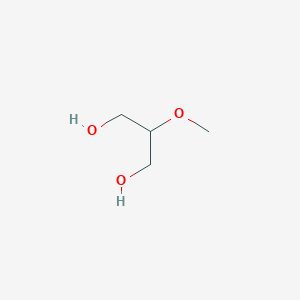

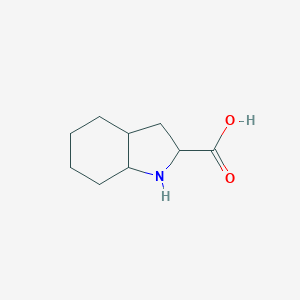
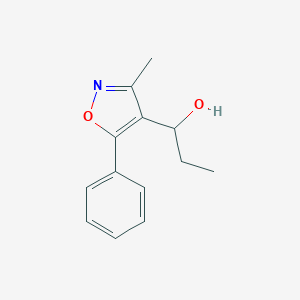

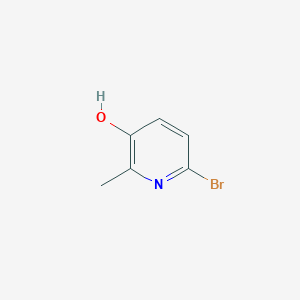
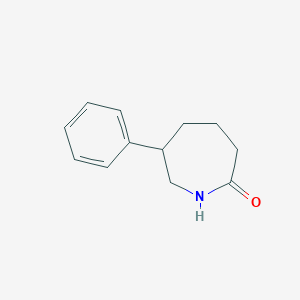
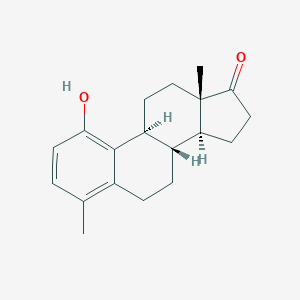
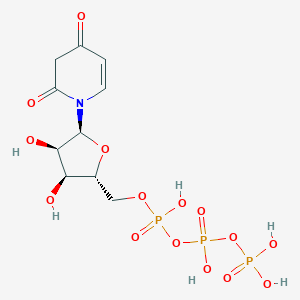
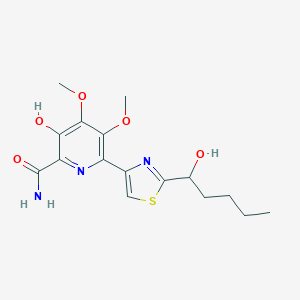
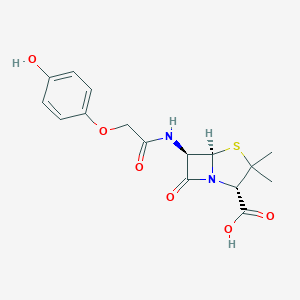

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)